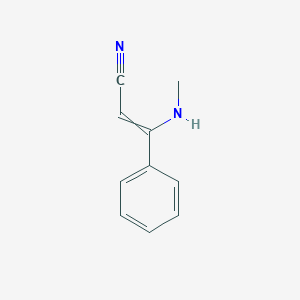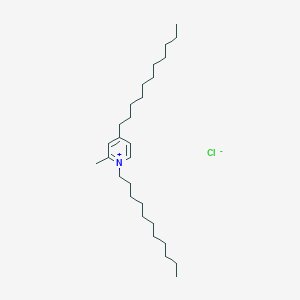
Sodium 1,3,3-triphenylpropadien-1-ide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 1,3,3-triphenylpropadien-1-ide is an organosodium compound characterized by its unique structure, which includes a sodium ion bonded to a 1,3,3-triphenylpropadien-1-ide anion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1,3,3-triphenylpropadien-1-ide typically involves the reaction of 1,3,3-triphenylpropadien-1-one with a strong base such as sodium hydride or sodium amide. The reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle reactive intermediates and by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 1,3,3-triphenylpropadien-1-ide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: It can be reduced to form hydrocarbons or other reduced derivatives.
Substitution: The sodium ion can be replaced by other cations or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction could produce alkanes or alcohols.
Applications De Recherche Scientifique
Sodium 1,3,3-triphenylpropadien-1-ide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used to study the effects of organosodium compounds on biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Sodium 1,3,3-triphenylpropadien-1-ide exerts its effects involves the interaction of the sodium ion with various molecular targets. The compound can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is facilitated by the electron-rich nature of the 1,3,3-triphenylpropadien-1-ide anion, which stabilizes the transition state during chemical reactions.
Comparaison Avec Des Composés Similaires
- Sodium 1,3-diphenylpropadien-1-ide
- Sodium 1,3,3-triphenylpropene
- Sodium 1,3,3-triphenylpropadiene
Comparison: Sodium 1,3,3-triphenylpropadien-1-ide is unique due to its specific structure, which imparts distinct reactivity compared to similar compounds. For instance, the presence of three phenyl groups in the 1,3,3-triphenylpropadien-1-ide anion provides greater stability and reactivity compared to compounds with fewer phenyl groups.
Propriétés
Numéro CAS |
90755-24-1 |
|---|---|
Formule moléculaire |
C21H15Na |
Poids moléculaire |
290.3 g/mol |
InChI |
InChI=1S/C21H15.Na/c1-4-10-18(11-5-1)16-17-21(19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15H;/q-1;+1 |
Clé InChI |
PEOKGKUSCQMUTG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[C-]=C=C(C2=CC=CC=C2)C3=CC=CC=C3.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl 3,5-dinitrobenzoate](/img/structure/B14362134.png)


![3-[(6-Bromopyridin-2-yl)oxy]-N-(2-methylphenyl)benzamide](/img/structure/B14362174.png)


![[(5-Amino-2-bromo-4-fluorophenyl)sulfanyl]acetic acid](/img/structure/B14362191.png)



![2-[2-(3-Chlorophenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14362207.png)


![2,2-Dimethoxy-N-{[3-(methylsulfanyl)phenyl]methyl}ethan-1-amine](/img/structure/B14362222.png)
